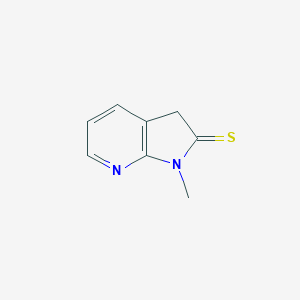
1-Methyl-7-aza-2-indolinethione
Übersicht
Beschreibung
1-Methyl-7-aza-2-indolinethione (MAIT) is a heterocyclic compound that has been the subject of extensive research due to its unique properties. MAIT is a derivative of indole, and its structure consists of a thione group attached to an aza-indole ring. The compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-7-aza-2-indolinethione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-Methyl-7-aza-2-indolinethione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the regulation of inflammation. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. 1-Methyl-7-aza-2-indolinethione has also been shown to induce apoptosis in cancer cells, which is believed to be mediated through the activation of caspases.
Biochemische Und Physiologische Effekte
1-Methyl-7-aza-2-indolinethione has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-Methyl-7-aza-2-indolinethione has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 1-Methyl-7-aza-2-indolinethione has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-Methyl-7-aza-2-indolinethione is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-7-aza-2-indolinethione. One area of interest is the development of 1-Methyl-7-aza-2-indolinethione-based therapeutics for the treatment of inflammatory and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-Methyl-7-aza-2-indolinethione and to identify its molecular targets. Finally, the development of more efficient synthesis methods for 1-Methyl-7-aza-2-indolinethione could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, 1-Methyl-7-aza-2-indolinethione is a promising compound with a wide range of biological activities. The compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. 1-Methyl-7-aza-2-indolinethione has several advantages for lab experiments, including its high purity and stability, but also has some limitations, such as its low solubility in aqueous solutions. Future research on 1-Methyl-7-aza-2-indolinethione could lead to the development of novel therapeutics and a better understanding of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-Methyl-7-aza-2-indolinethione has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-inflammatory and antioxidant activities, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, 1-Methyl-7-aza-2-indolinethione has been shown to possess potent anticancer properties, making it a potential chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
156136-85-5 |
|---|---|
Produktname |
1-Methyl-7-aza-2-indolinethione |
Molekularformel |
C8H8N2S |
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
1-methyl-3H-pyrrolo[2,3-b]pyridine-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-10-7(11)5-6-3-2-4-9-8(6)10/h2-4H,5H2,1H3 |
InChI-Schlüssel |
PMIKSFDQARCBEP-UHFFFAOYSA-N |
SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
Kanonische SMILES |
CN1C(=S)CC2=C1N=CC=C2 |
Synonyme |
2H-Pyrrolo[2,3-b]pyridine-2-thione, 1,3-dihydro-1-methyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

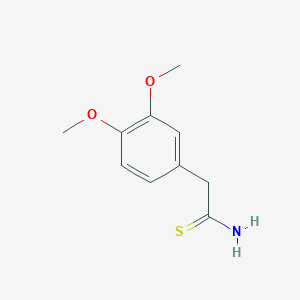
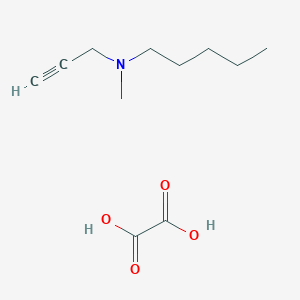
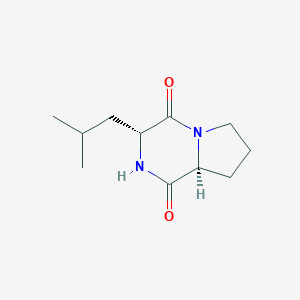
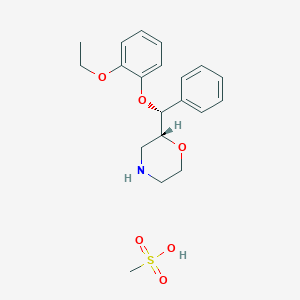
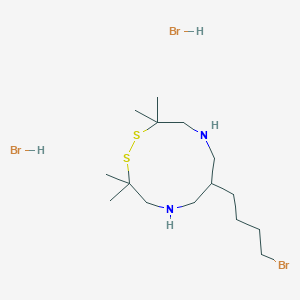
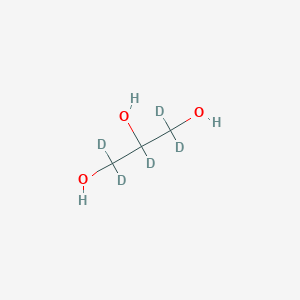

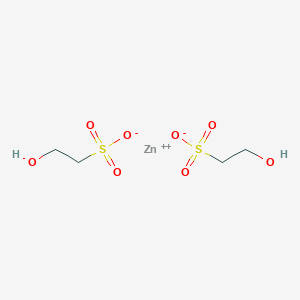


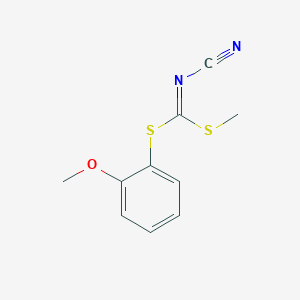
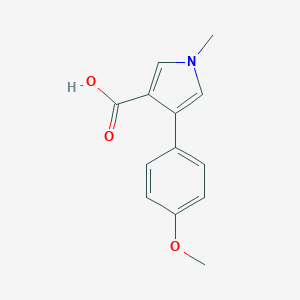
![N-[3-(3,4-dihydroxyphenyl)propyl]acetamide](/img/structure/B137961.png)
